
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (N-DMPE-MPC) is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of pyrazole and is composed of three methyl groups and an ethyl group attached to a nitrogen atom. N-DMPE-MPC has been used as a reference compound in numerous studies due to its ability to interact with various biological systems.
Wirkmechanismus
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with various biological systems, including enzymes, proteins, and drug-resistant bacteria. The compound has been found to act as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, this compound has been found to interact with proteins, such as tyrosine kinases and phosphatases, and to inhibit the growth of drug-resistant bacteria.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase, and to interact with proteins, such as tyrosine kinases and phosphatases. Additionally, this compound has been found to inhibit the growth of drug-resistant bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, this compound has been found to interact with a variety of biological systems, making it a useful tool for studying the effects of various drugs on the human body. However, the compound has also been found to be toxic in high concentrations, and its effects on humans have not been thoroughly studied.
Zukünftige Richtungen
The potential applications of N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research are numerous. One potential future direction is to study the effects of this compound on humans in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s ability to interact with various biological systems, such as enzymes and proteins, and its potential to inhibit the growth of drug-resistant bacteria. Furthermore, the compound could be studied for its potential applications in drug development and drug delivery. Finally, further research could be conducted on the compound’s potential toxic effects in order to better understand its safety profile.
Synthesemethoden
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One method is through the reaction of 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and yields this compound as the product. Additionally, this compound can be synthesized by reacting 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interaction, and the inhibition of drug-resistant bacteria. Additionally, this compound has been used as a reference compound in studies of the effects of various drugs on the human body.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-5-18-14(9-12(4)17-18)15(19)16-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVTYMYDADGQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
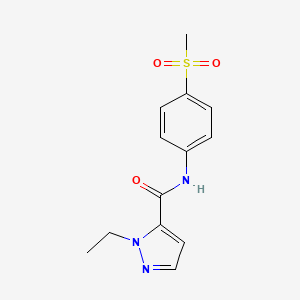
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
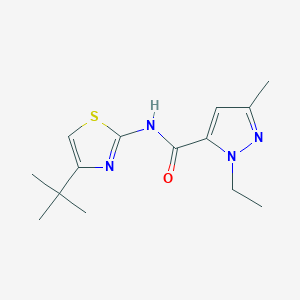
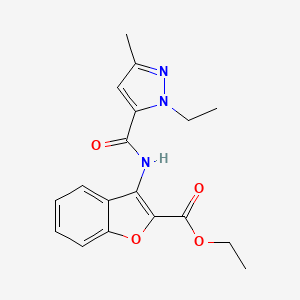
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
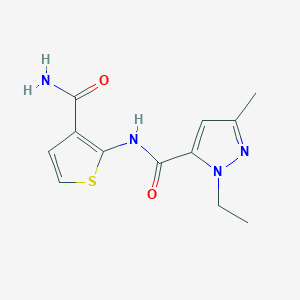

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)
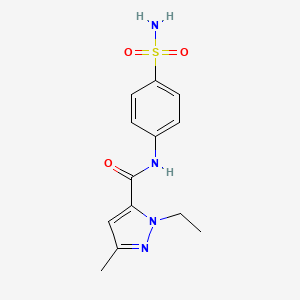
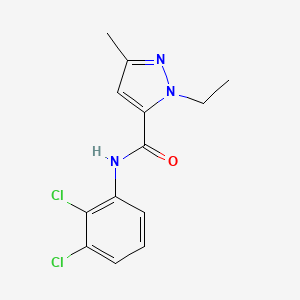
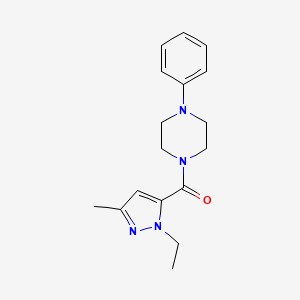
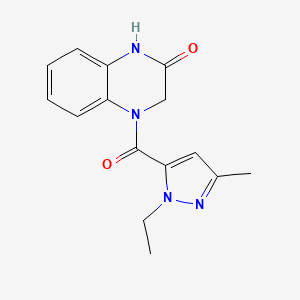
![2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537275.png)
